molecular formula C20H21ClN4O3S B2999542 2-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946202-04-6

2-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2999542
CAS No.: 946202-04-6
M. Wt: 432.92
InChI Key: GFZWRQPKFKDELH-UHFFFAOYSA-N
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Description

This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide (-SO₂NH-) group bridging a substituted benzene ring and a heterocyclic pyrimidine moiety. Its structure includes a 2-methyl-6-propoxypyrimidin-4-yl group attached via an amino linkage to a para-substituted phenyl ring, which is further connected to a 2-chlorobenzenesulfonamide group.

Properties

IUPAC Name

2-chloro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S/c1-3-12-28-20-13-19(22-14(2)23-20)24-15-8-10-16(11-9-15)25-29(26,27)18-7-5-4-6-17(18)21/h4-11,13,25H,3,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZWRQPKFKDELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide, with the CAS number 946202-04-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN4O3SC_{20}H_{21}ClN_{4}O_{3}S with a molecular weight of 432.9 g/mol. Its structure includes a chloro group, a sulfonamide moiety, and a pyrimidine derivative, which are crucial for its biological interactions.

PropertyValue
CAS Number946202-04-6
Molecular FormulaC20H21ClN4O3S
Molecular Weight432.9 g/mol

Antimicrobial Activity

Research has shown that compounds with sulfonamide and pyrimidine structures exhibit notable antimicrobial properties. A study involving various chloroacetamides demonstrated that modifications in the phenyl ring significantly influenced their effectiveness against different bacterial strains, including Staphylococcus aureus and Escherichia coli .

The proposed mechanism for the antimicrobial activity of this compound involves the inhibition of bacterial folate synthesis pathways, similar to other sulfonamide antibiotics. The presence of the chloro and sulfonamide groups enhances its lipophilicity, facilitating membrane penetration and subsequent intracellular action.

Case Studies

  • Antibacterial Efficacy : In a comparative study of various N-substituted phenyl compounds, those containing halogenated groups demonstrated superior antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria . The specific structural features of this compound may contribute to its efficacy.
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR analysis indicated that the biological activity of this compound correlates with its structural properties, including lipophilicity and electronic characteristics . This analysis supports the rational design of new derivatives with enhanced antimicrobial properties.

Research Findings

Recent findings highlight the potential of this compound in treating infections caused by resistant strains. The compound's ability to inhibit bacterial growth was confirmed through standard antimicrobial testing methods.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
QSAR AnalysisCorrelation with structure for activity

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s key differentiating features lie in its pyrimidine substituents (2-methyl and 6-propoxy) and the chloro-substituted benzenesulfonamide backbone. Below is a comparative analysis with structurally related sulfonamides:

Table 1: Structural and Molecular Comparison
Compound Name Heterocycle & Substituents Benzene Ring Substituents Molecular Formula Molecular Weight Potential Applications
2-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide Pyrimidine: 2-methyl, 6-propoxy 2-chloro Not explicitly provided Herbicide (inferred)
Chlorsulfuron Triazine: 4-methoxy, 6-methyl 2-chloro C₁₂H₁₂ClN₅O₄S 357.77 g/mol Sulfonylurea herbicide
2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide Pyrimidine: 4-dimethylamino, 6-methyl 2-chloro C₁₄H₁₇ClN₄O₂S 340.8 g/mol Not specified
4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide Ethylamino-linked nitrochlorophenyl 4-chloro, nitro C₁₄H₁₃Cl₂N₃O₄S 390.24 g/mol Not specified

Functional Group Impact on Properties

  • Pyrimidine vs. Triazine : The target compound’s pyrimidine ring (vs. chlorsulfuron’s triazine) may alter binding specificity in biological targets, as pyrimidines are structurally closer to nucleic acid bases .
  • Amino Group Variations: The dimethylamino group in the compound from introduces basicity, which could influence ionization state and receptor interactions, unlike the target’s neutral methyl and propoxy groups .
  • Nitro Group Presence : The nitro substituent in ’s compound enhances electron-withdrawing effects, possibly increasing reactivity or photodegradation susceptibility compared to the target’s chloro group .

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